11-Epivaldiviolide
Description
11-Epivaldiviolide is a sesquiterpene carbonimidic chloride isolated from marine organisms such as Phyllidiid nudibranchs (sea slugs) and their sponge prey (Hymeniacidon sp.). Structurally, it belongs to a class of marine-derived polyketides characterized by a bicyclic framework and halogenated substituents, which contribute to its bioactivity . Its isolation and characterization have spurred interest in exploring structurally and functionally related compounds for drug discovery.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1S,5aS,9aS)-1-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,13,17H,4-8H2,1-3H3/t10-,13-,15-/m0/s1 |
InChI Key |
XTQKCVAXPOCYKT-XEGUGMAKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=C2[C@H](OC3=O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C(OC3=O)O)C)C |
Synonyms |
11-epivaldiviolide valdiviolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 11-epivaldiviolide with two categories of analogs: structural analogs (shared chemical frameworks) and functional analogs (similar bioactivity but distinct structures).
Structural Analogs
2.1.1 Reticulidin A
- Source : Isolated from the same marine sponges (Hymeniacidon sp.) as this compound.
- Structure : Shares a sesquiterpene carbonimidic chloride backbone but differs in substituent positions and halogenation patterns.
- Bioactivity: Compound IC50 (KB cells) IC50 (L1210 cells) this compound Not quantified Not quantified Reticulidin A 0.42 μg/ml 0.11 μg/ml Reticulidin A shows superior potency against leukemia (L1210) cells compared to this compound, suggesting that minor structural variations significantly impact target affinity .
2.1.2 Dendocarbin A
- Source : Co-occurs with this compound in Phyllidiid nudibranchs.
- Structure : A drimane-type sesquiterpene with a distinct lactone ring instead of a carbonimidic chloride group.
- Bioactivity : Exhibits cytotoxicity against KB cells (IC50 ~0.5–1.0 μg/ml) but lacks activity against drug-resistant lines, unlike this compound . This highlights the critical role of the carbonimidic chloride moiety in overcoming resistance mechanisms.
Functional Analogs
2.2.1 11-Desmethyllaulimalide
- Source : A synthetic macrocyclic polyketide derived from laulimalide, a marine natural product.
- Bioactivity: Compound Anticancer Mechanism Cell Line Activity (IC50) this compound Undefined (likely microtubule interaction) Moderate cytotoxicity 11-Desmethyllaulimalide Microtubule stabilization Sub-nanomolar range 11-Desmethyllaulimalide demonstrates significantly higher potency due to its optimized binding to β-tubulin, a feature absent in this compound .
2.2.2 Paclitaxel (Taxol®)
- Source : Plant-derived taxane.
- Structure : A complex diterpene with a taxane ring system.
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